
1-Ethynyl-3-hydroxycyclohexyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-3-hydroxycyclohexyl carbamate is an organic compound with a unique structure that includes a cyclohexyl ring, an ethynyl group, and a carbamate functional group
Preparation Methods
The synthesis of 1-Ethynyl-3-hydroxycyclohexyl carbamate can be achieved through several routes. One common method involves the reaction of 1-ethynylcyclohexanol with a carbamoyl chloride in the presence of a base. This reaction typically occurs under mild conditions and can be carried out in an organic solvent such as dichloromethane.
Industrial production methods may involve the use of more scalable processes, such as the reaction of 1-ethynylcyclohexanol with phosgene or its derivatives, followed by the addition of an amine to form the carbamate. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Ethynyl-3-hydroxycyclohexyl carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethynyl group.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include ketones, amines, and substituted carbamates.
Scientific Research Applications
1-Ethynyl-3-hydroxycyclohexyl carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and materials, including coatings, adhesives, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethynyl-3-hydroxycyclohexyl carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
1-Ethynyl-3-hydroxycyclohexyl carbamate can be compared with other similar compounds, such as:
1-Ethynylcyclohexanol: Lacks the carbamate group and has different reactivity and applications.
Cyclohexyl carbamate: Lacks the ethynyl group and has different chemical properties and uses.
Ethinamate: A related compound with similar structure but different pharmacological properties.
Properties
CAS No. |
91240-24-3 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
(1-ethynyl-3-hydroxycyclohexyl) carbamate |
InChI |
InChI=1S/C9H13NO3/c1-2-9(13-8(10)12)5-3-4-7(11)6-9/h1,7,11H,3-6H2,(H2,10,12) |
InChI Key |
LODCQMHQFQOYSE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCCC(C1)O)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
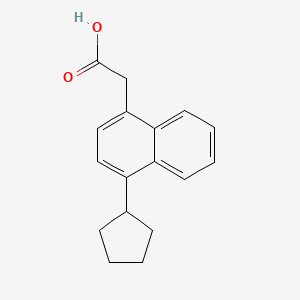
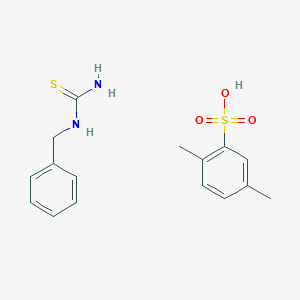
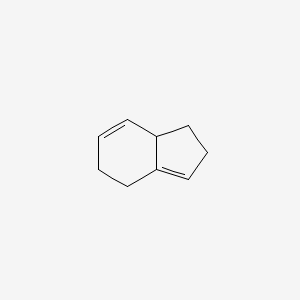
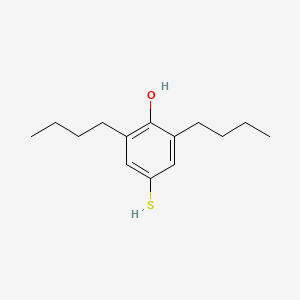
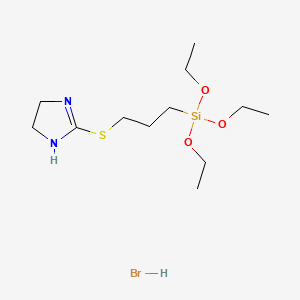

![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)

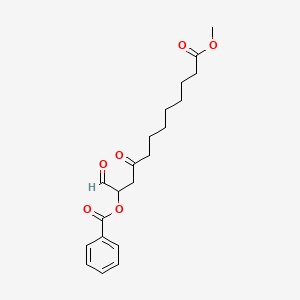
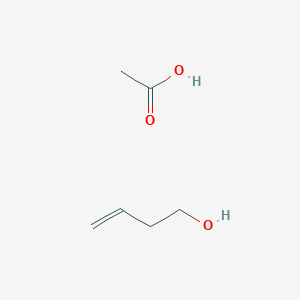
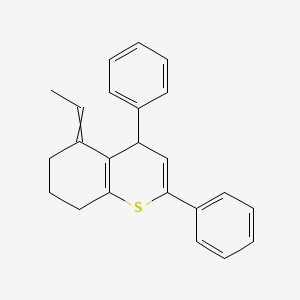

![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)
